Cas no 619-73-8 (4-Nitrobenzenemethanol)
4-Nitrobenzenemethanol Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitrobenzyl alcohol
- 4-NITROPHENYLCARBINOL
- (4-NITROPHENYL)METHANOL
- NITROBENZYLALCOHOL(4-)
- PARA NITRO BENZYL ALCOHOL
- P-NITROBENZYL ALCOHOL
- RARECHEM AL BD 0193
- TIMTEC-BB SBB008259
- 1-Hydroxymethyl-4-nitrobenaene
- 4-(Hydroxymethyl)nitrobenzene
- 4-Nitrobenaylalcohol
- 4-nitro-benzenemethano
- 4-nitrobenzenemethanol
- 4-nitro-Benzenemethanol
- Benzenemethanol, 4-nitro-
- Benzyl alcohol, p-nitro-
- p-(Hydroxymethyl)nitrobenzene
- 4-Nitrobenzenemethan
- 4-Nitrobenzyl alcoh
- 4-nitro-benzyl alcohol
- Nitrobenzyl alcohol
- p-nitro-benzylalcoho
- p-nitrobenzyl-alcohol
- PARANITROBENZYL ALCOHOL
- 4-nitrobenzylalcohol
- 86BTJ68Y9M
- JKTYGPATCNUWKN-UHFFFAOYSA-N
- (4-nitrophenyl)methan-1-ol
- p-nitrophenylcarbinol
- PubChem7472
- 4-nitro-benzylalcohol
- 4-nitro-benzy
- CS-W016286
- NS00034873
- BCP15778
- (4-Nitro-phenyl)-methanol
- Tox21_303773
- N0180
- 619-73-8
- SCHEMBL114620
- Z104486562
- A833513
- CAS-619-73-8
- AM20060312
- DTXCID5030870
- NCGC00357065-01
- CHEBI:41214
- (4-nitrophenyl)-methanol
- SY003765
- InChI=1/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H
- PS-5309
- 51546-73-7
- 4-NO2-C6H4CH2OH
- Epitope ID:164148
- s12315
- DTXSID1052298
- UNII-86BTJ68Y9M
- BRN 1424026
- 1-(Hydroxymethyl)-4-nitrobenzene
- SCHEMBL2045837
- 4NBA
- NITROBENZYL ALCOHOL, 4-
- p-nitrophenylmethanol
- 4-06-00-02611 (Beilstein Handbook Reference)
- SCHEMBL15630260
- NSC-5389
- CHEMBL153580
- MFCD00007376
- EN300-21036
- (4-Nitrophenyl)methanol #
- NSC5389
- EINECS 210-611-6
- FT-0619216
- NSC 5389
- AKOS000120684
- 4-Nitrobenzyl alcohol, 99%
- Q26840765
- AC-10994
- CCRIS 5118
- W-105065
- STL195621
- DB-016078
- Benzenemethanol, 4nitro
- (4Nitrophenyl)methanol
- 4Nitrobenzenemethanol
- pNitrobenzyl alcohol
- Benzyl alcohol, pnitro
- FN14777
- p(Hydroxymethyl)nitrobenzene
- 210-611-6
- 4-Nitrobenzenemethanol
-
- MDL: MFCD00007376
- Inchi: 1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2
- InChI Key: JKTYGPATCNUWKN-UHFFFAOYSA-N
- SMILES: OCC1C=CC(=CC=1)[N+](=O)[O-]
- BRN: 1424026
Computed Properties
- Exact Mass: 153.04300
- Monoisotopic Mass: 153.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 66
Experimental Properties
- Color/Form: Yellow powder.
- Density: 1.3585 (rough estimate)
- Melting Point: 93.0 to 97.0 deg-C
- Boiling Point: 185°C/12mmHg(lit.)
- Flash Point: 180 ºC
- Refractive Index: 1.5030 (estimate)
- Solubility: 2g/l
- Water Partition Coefficient: Soluble in water (2 mg/ml at 20°C).
- PSA: 66.05000
- LogP: 1.61030
- Solubility: Not determined
4-Nitrobenzenemethanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S22-S24/25-S36/37/39-S26
- FLUKA BRAND F CODES:8
- RTECS:DP0657100
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
- Safety Term:S24/25
4-Nitrobenzenemethanol Customs Data
- HS CODE:29062900
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Nitrobenzenemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N12821-25G |
4-Nitrobenzenemethanol |
619-73-8 | 25g |
¥534.38 | 2023-11-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N12821-100G |
4-Nitrobenzenemethanol |
619-73-8 | 100g |
¥1277.62 | 2023-11-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814778-2.5kg |
4-Nitrobenzyl alcohol |
619-73-8 | 98% | 2.5kg |
1,288.00 | 2021-05-17 | |
| TRC | N493520-10g |
4-Nitrobenzenemethanol |
619-73-8 | 10g |
$ 138.00 | 2023-09-06 | ||
| TRC | N493520-50g |
4-Nitrobenzenemethanol |
619-73-8 | 50g |
$ 287.00 | 2023-09-06 | ||
| TRC | N493520-100g |
4-Nitrobenzenemethanol |
619-73-8 | 100g |
$ 477.00 | 2023-09-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015344-100g |
4-Nitrobenzenemethanol |
619-73-8 | 98% | 100g |
¥91 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015344-25g |
4-Nitrobenzenemethanol |
619-73-8 | 98% | 25g |
¥37 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015344-500g |
4-Nitrobenzenemethanol |
619-73-8 | 98% | 500g |
¥283 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N79040-25g |
4-Nitrobenzyl alcohol |
619-73-8 | 97% | 25g |
¥35.0 | 2022-04-27 |
4-Nitrobenzenemethanol Suppliers
4-Nitrobenzenemethanol Related Literature
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Satish R. Malwal,Harinath Chakrapani Org. Biomol. Chem. 2015 13 2399
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Michele R. Chierotti,Katia Gaglioti,Roberto Gobetto,Margherita Barbero,Carlo Nervi CrystEngComm 2012 14 6732
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Long-Yu Ran,Xue Ding,Xue-Ping Yan,Cheng-Pan Zhang Org. Biomol. Chem. 2023 21 1235
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Ying Jiang,Njud S. Alharbi,Bing Sun,Hua-Li Qin RSC Adv. 2019 9 29784
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Bin Guo,Jiang-Yan Xue,Hong-Xi Li,Da-Wei Tan,Jian-Ping Lang RSC Adv. 2016 6 51687
Additional information on 4-Nitrobenzenemethanol
Chemical Profile of 4-Nitrobenzenemethanol (CAS No: 619-73-8)
4-Nitrobenzenemethanol, identified by its Chemical Abstracts Service (CAS) number 619-73-8, is a significant organic compound with a nitro and hydroxymethyl substituent on a benzene ring. This compound has garnered attention in the chemical and pharmaceutical industries due to its versatile reactivity and potential applications in synthetic chemistry and drug development. The nitro group introduces electrophilic characteristics, while the hydroxymethyl group provides nucleophilic potential, making it a valuable intermediate in constructing more complex molecules.
The structural motif of 4-Nitrobenzenemethanol is particularly interesting from a synthetic chemistry perspective. The presence of both electron-withdrawing and electron-donating functional groups allows for diverse chemical transformations. For instance, the nitro group can be reduced to an amine, enabling further derivatization, while the hydroxymethyl group can participate in etherification or esterification reactions. These properties make it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. Researchers have been investigating how structural modifications, including the introduction of hydroxymethyl groups, can influence biological activity. 4-Nitrobenzenemethanol serves as a precursor for several pharmacologically active molecules. For example, derivatives of this compound have been studied for their antimicrobial and anti-inflammatory properties. The hydroxymethyl functionality allows for easy conjugation with other bioactive moieties, enhancing the compound's therapeutic profile.
One notable application of 4-Nitrobenzenemethanol is in the synthesis of liquid crystals and advanced materials. The rigid aromatic core combined with functional groups that can influence molecular packing makes it suitable for designing materials with specific optical and electronic properties. Researchers have utilized this compound to develop novel liquid crystal displays (LCDs) and organic semiconductors, where precise control over molecular orientation and intermolecular interactions is crucial.
The industrial production of 4-Nitrobenzenemethanol typically involves nitration of benzyl alcohol or related precursors followed by functional group manipulation. Advances in green chemistry have led to more sustainable methods for its synthesis, emphasizing catalytic processes that minimize waste and energy consumption. These innovations align with global efforts to reduce the environmental impact of chemical manufacturing while maintaining high yields and purity standards.
From an academic research standpoint, 4-Nitrobenzenemethanol has been used as a model compound to study reaction mechanisms and develop new catalytic systems. Its reactivity under various conditions provides insights into how functional groups influence chemical transformations. Such studies contribute to the broader understanding of organic chemistry principles and aid in designing more efficient synthetic routes for complex molecules.
The role of 4-Nitrobenzenemethanol in drug discovery cannot be overstated. Its structural features allow for modifications that can optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Pharmaceutical companies often explore derivatives of this compound to identify lead candidates for further development. The ability to fine-tune its structure makes it a valuable asset in medicinal chemistry libraries.
In conclusion, 4-Nitrobenzenemethanol (CAS No: 619-73-8) is a multifaceted compound with applications spanning synthetic chemistry, material science, and pharmaceutical research. Its unique structural features enable diverse transformations, making it an indispensable intermediate in various industrial processes. As research continues to uncover new possibilities, the importance of this compound is likely to grow further, driving innovation across multiple scientific disciplines.
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